Cas no 1049607-29-5 (3-{9,9-dimethoxy-3-azabicyclo3.3.1nonan-3-yl}propan-1-amine)

3-{9,9-dimethoxy-3-azabicyclo3.3.1nonan-3-yl}propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-Azabicyclo[3.3.1]nonane-3-propanamine, 9,9-dimethoxy-
- 3-{9,9-dimethoxy-3-azabicyclo3.3.1nonan-3-yl}propan-1-amine
-
- MDL: MFCD13806414
- インチ: 1S/C13H26N2O2/c1-16-13(17-2)11-5-3-6-12(13)10-15(9-11)8-4-7-14/h11-12H,3-10,14H2,1-2H3
- InChIKey: YENZTKRNNPSTCO-UHFFFAOYSA-N
- ほほえんだ: C12C(OC)(OC)C(CCC1)CN(CCCN)C2
3-{9,9-dimethoxy-3-azabicyclo3.3.1nonan-3-yl}propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-88145-5.0g |
3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine |
1049607-29-5 | 5.0g |
$6339.0 | 2023-02-11 | ||
Enamine | EN300-88145-2.5g |
3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine |
1049607-29-5 | 2.5g |
$4286.0 | 2023-09-01 | ||
Enamine | EN300-88145-1.0g |
3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine |
1049607-29-5 | 1.0g |
$2186.0 | 2023-02-11 | ||
Enamine | EN300-88145-10.0g |
3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine |
1049607-29-5 | 10.0g |
$9400.0 | 2023-02-11 | ||
Enamine | EN300-88145-0.5g |
3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine |
1049607-29-5 | 0.5g |
$2098.0 | 2023-09-01 | ||
Enamine | EN300-88145-1g |
3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine |
1049607-29-5 | 1g |
$2186.0 | 2023-09-01 | ||
Ambeed | A1138506-1g |
3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine |
1049607-29-5 | 95% | 1g |
$1585.0 | 2024-04-26 | |
Enamine | EN300-88145-10g |
3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine |
1049607-29-5 | 10g |
$9400.0 | 2023-09-01 | ||
Enamine | EN300-88145-0.1g |
3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine |
1049607-29-5 | 0.1g |
$1923.0 | 2023-09-01 | ||
Enamine | EN300-88145-0.25g |
3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine |
1049607-29-5 | 0.25g |
$2011.0 | 2023-09-01 |
3-{9,9-dimethoxy-3-azabicyclo3.3.1nonan-3-yl}propan-1-amine 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
3-{9,9-dimethoxy-3-azabicyclo3.3.1nonan-3-yl}propan-1-amineに関する追加情報
Introduction to 3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine (CAS No. 1049607-29-5)
3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1049607-29-5, is characterized by its complex bicyclic structure, which includes a nitrogen-containing heterocycle and multiple functional groups. The presence of dimethoxy substituents and the unique bicyclo[3.3.1]nonane framework contribute to its distinct chemical properties and potential biological activities.
The compound’s structure is derived from a sophisticated blend of organic synthesis techniques, including ring-closure reactions and functional group transformations. These synthetic strategies are critical in achieving the precise molecular architecture required for biological activity. The azabicyclo[3.3.1]nonane core is particularly noteworthy, as it introduces a rigid three-membered nitrogen-containing ring, which can influence the compound’s interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery, with a particular focus on heterocyclic compounds that exhibit favorable pharmacokinetic properties. The bicyclic structure of 3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine makes it an attractive candidate for further investigation in this context. Studies have shown that such structures can enhance metabolic stability and reduce systemic toxicity, making them promising candidates for therapeutic applications.
The dimethoxy substituents in the molecule play a crucial role in modulating its biological activity. These groups can influence electronic properties, solubility, and binding affinity to biological targets. The methoxy groups are also known to enhance lipophilicity, which can be beneficial for drug absorption and distribution within the body. This balance between hydrophobicity and hydrophilicity is a key factor in determining the overall efficacy of a drug candidate.
Recent research has highlighted the potential of azabicyclo[3.3.1]nonane derivatives as bioactive molecules. These compounds have been explored for their potential roles in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The rigid bicyclic framework provides a stable scaffold that can be modified to target specific biological pathways. For instance, modifications at the nitrogen atom or the positions of the methoxy groups can fine-tune the compound’s interactions with enzymes such as kinases or phosphodiesterases.
The synthesis of 3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine involves several key steps that require precise control over reaction conditions and reagent selection. The formation of the azabicyclo[3.3.1]nonane ring is typically achieved through intramolecular cyclization reactions, often catalyzed by transition metals or acid/base conditions. The subsequent introduction of the dimethoxy groups and the amine functionality requires careful consideration to avoid unwanted side reactions.
In terms of biological evaluation, preliminary studies on 3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine have shown promising results in vitro. The compound has demonstrated interactions with several target proteins, suggesting potential therapeutic applications in areas such as pain management and neurodegenerative diseases. These findings are particularly exciting given the growing need for novel treatments that address unmet medical needs.
The development of new drug candidates is an iterative process that involves both computational modeling and experimental validation. Computational methods such as molecular docking and molecular dynamics simulations can provide insights into how the compound interacts with biological targets at an atomic level. These predictions can guide synthetic efforts by identifying key structural features that enhance binding affinity or selectivity.
In conclusion, 3-{9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl}propan-1-amine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities。 Its complex bicyclic framework, combined with functional groups such as dimethoxy substituents, makes it a promising candidate for further research。 As our understanding of drug design continues to evolve, compounds like this will play an increasingly important role in the development of new therapies that address complex diseases.
1049607-29-5 (3-{9,9-dimethoxy-3-azabicyclo3.3.1nonan-3-yl}propan-1-amine) 関連製品
- 861206-81-7(5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)
- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)
- 1805535-43-6(3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)
- 946235-87-6(3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione)
- 1115871-63-0(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)
- 151602-49-2(5-O-Desmethyl Omeprazole)
- 857290-13-2(N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide)
- 1270560-93-4(tert-butyl N-2-amino-2-(6-methylpyridin-3-yl)ethylcarbamate)
- 2171878-55-8(5-3-(aminomethyl)phenylpyridine-2-carbaldehyde)
- 1421476-80-3(N-(3-cyanophenyl)-2-4-methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-ylacetamide)
